2-(1H-Pyrazol-4-yl)propan-2-amine
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Overview
Description
2-(1H-Pyrazol-4-yl)propan-2-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-4-yl)propan-2-amine typically involves the condensation of pyrazole derivatives with appropriate amine precursors. One common method involves the reaction of pyrazole-4-carbaldehyde with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as chloro(trimethyl)silane and pyridine at elevated temperatures (around 90°C) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-4-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole amines.
Scientific Research Applications
2-(1H-Pyrazol-4-yl)propan-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. In the context of anticancer research, the compound has been shown to induce apoptosis (programmed cell death) by modulating the expression of pro-apoptotic and anti-apoptotic genes .
Comparison with Similar Compounds
Similar Compounds
3-(4-(Dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Known for its cytotoxic activity against cancer cell lines.
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Exhibits potent CDK2 inhibitory activity and antiproliferative effects.
Uniqueness
2-(1H-Pyrazol-4-yl)propan-2-amine stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H11N3 |
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Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-(1H-pyrazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C6H11N3/c1-6(2,7)5-3-8-9-4-5/h3-4H,7H2,1-2H3,(H,8,9) |
InChI Key |
FTDUYJKUEOMWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CNN=C1)N |
Origin of Product |
United States |
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